REACTION_CXSMILES
|
[Cu][C:2]#[N:3].Br[C:5]1[C:10]([Br:11])=[CH:9][C:8]([Cl:12])=[CH:7][N:6]=1.C(#N)CC>>[Br:11][C:10]1[C:5]([C:2]#[N:3])=[N:6][CH:7]=[C:8]([Cl:12])[CH:9]=1
|
Name
|
copper (I) cyanide
|
Quantity
|
1.089 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1Br)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(CC)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was capped
|
Type
|
CUSTOM
|
Details
|
irradiated in a microwave reactor at 150° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with DCM (25 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-30% EtOAc in heptanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)Cl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.2 mmol | |
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |